![molecular formula C14H17F2NO4 B063328 N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine CAS No. 174691-78-2](/img/structure/B63328.png)
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
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Overview
Description
The N-tert-Butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis
The molecular structure of N-tert-Butoxycarbonyl compounds typically includes a tert-butyl group attached to a carbamate moiety . The tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, which can be removed under certain conditions .Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. These compounds are generally stable under acidic conditions but can be deprotected under specific conditions.Scientific Research Applications
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates, has been reported . This method uses oxalyl chloride in methanol and takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Application in Peptide Synthesis
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Use in Medicinal Chemistry
The N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . This highlights the compound’s potential use in medicinal chemistry.
Stability to Various Reactions
The Boc group is stable to the projected reactions and can be removed with readily available de-masking agents . This makes N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine a versatile compound in chemical reactions.
Use in Organic Transformations
The N-Boc group plays a crucial role in synthetic organic transformations, which require the appropriate selection of reagents, catalysts, and most importantly, temporal masking and demasking agents .
Role in Forward Synthesis
There is an emergent need for the masking and demasking of the amino group in forward synthesis . N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine, with its Boc group, fulfills this requirement.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities
Mode of Action
A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been shown to undergo a nucleophilic substitution reaction through an intramolecular hydrogen bonding
Biochemical Pathways
Given the potential antibacterial activity of similar compounds , it’s possible that this compound could interfere with bacterial metabolic pathways
Pharmacokinetics
A related compound, n-(tert-butoxycarbonyl)-2-aminoacetonitrile, has been shown to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds have been shown to exhibit antibacterial activities , suggesting that this compound could potentially have similar effects
Safety and Hazards
Future Directions
The use of the N-tert-Butoxycarbonyl (Boc) group in organic synthesis is well-established, and its applications continue to be explored in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for the installation and removal of the Boc group, as well as exploring its use in the synthesis of new compounds .
properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585607 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174691-78-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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